Cas no 2138513-99-0 (3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid)

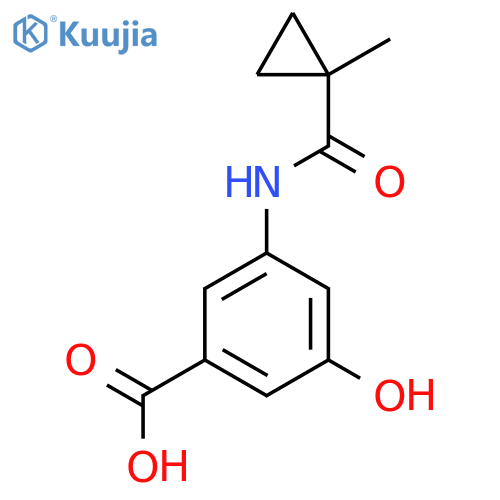

2138513-99-0 structure

商品名:3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid

3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2138513-99-0

- EN300-763972

- 3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid

- 3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid

-

- インチ: 1S/C12H13NO4/c1-12(2-3-12)11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,2-3H2,1H3,(H,13,17)(H,15,16)

- InChIKey: HPQQJUCSAMNEPH-UHFFFAOYSA-N

- ほほえんだ: O=C(C1(C)CC1)NC1C=C(C=C(C(=O)O)C=1)O

計算された属性

- せいみつぶんしりょう: 235.08445790g/mol

- どういたいしつりょう: 235.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 337

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 86.6Ų

3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-763972-0.05g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 0.05g |

$612.0 | 2024-05-22 | |

| Enamine | EN300-763972-1.0g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 1.0g |

$728.0 | 2024-05-22 | |

| Enamine | EN300-763972-0.1g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 0.1g |

$640.0 | 2024-05-22 | |

| Enamine | EN300-763972-5.0g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 5.0g |

$2110.0 | 2024-05-22 | |

| Enamine | EN300-763972-0.5g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 0.5g |

$699.0 | 2024-05-22 | |

| Enamine | EN300-763972-2.5g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 2.5g |

$1428.0 | 2024-05-22 | |

| Enamine | EN300-763972-10.0g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 10.0g |

$3131.0 | 2024-05-22 | |

| Enamine | EN300-763972-0.25g |

3-hydroxy-5-(1-methylcyclopropaneamido)benzoic acid |

2138513-99-0 | 95% | 0.25g |

$670.0 | 2024-05-22 |

3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2138513-99-0 (3-Hydroxy-5-(1-methylcyclopropaneamido)benzoic acid) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 307-59-5(perfluorododecane)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 42464-96-0(NNMTi)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量